
Luteolin-7-o-glucuronide
Overview
Description
6-{[2-(3, 4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3, 4, 5-trihydroxyoxane-2-carboxylic acid, also known as luteolin-7-glucuronide, belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. 6-{[2-(3, 4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3, 4, 5-trihydroxyoxane-2-carboxylic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Scientific Research Applications
Anti-inflammatory Effects
Recent studies have demonstrated the efficacy of L7Gn in reducing inflammation, particularly in respiratory conditions. A notable study investigated the effects of aerosol inhalation of L7Gn in an acute lung injury model induced by lipopolysaccharide (LPS). The findings revealed that L7Gn significantly reduced pulmonary injury by inhibiting inflammatory infiltration and enhancing lung function. The compound was shown to downregulate key components of the NLRP3 inflammasome, which is crucial in mediating inflammatory responses .
Key Findings:
- Mechanism : Inhibition of NLRP3 inflammasome activation.
- Model : Acute lung injury rat model.
- Outcome : Reduced lung damage and improved function.
Antioxidant Properties
L7Gn exhibits potent antioxidant activity, contributing to its therapeutic potential in oxidative stress-related diseases. Research indicates that flavonoids like L7Gn can scavenge free radicals and reduce oxidative damage, which is linked to various health conditions, including cancer and neurodegenerative diseases .
Antioxidant Activity Data:
Compound | IC50 Value (µM) |
---|---|
This compound | 19.90 |
Luteolin-7-O-glucoside | 20.24 |
Neuroprotective Effects
L7Gn has been studied for its neuroprotective properties, particularly in models of stress-induced depression. A study highlighted that treatment with L7Gn improved depression-like behaviors in rats subjected to sleep deprivation stress. The mechanism involved the activation of the BDNF/TrkB signaling pathway, which is critical for neuronal survival and function .
Neuroprotective Mechanism:
- Pathway : BDNF/TrkB/ERK/CREB signaling.
- Behavioral Tests : Tail suspension test and forced swimming test.
- Outcome : Improved stress coping behaviors.
Antialgal Applications
This compound has shown promise as an algistatic agent against harmful algal blooms (HABs). Its antimicrobial properties make it a candidate for controlling algal proliferation, although further research is needed to elucidate the specific mechanisms involved .
Antialgal Activity Overview:
- Application : Control of harmful algal blooms.
- Properties : Anti-microbial and antioxidant.
Therapeutic Potential in Eye Injuries
Emerging research suggests that L7Gn may also be beneficial in treating retinal injuries caused by blue light exposure. This application highlights its potential role in ocular health, particularly for preventing light-induced damage .
Properties
IUPAC Name |
6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOKLTVXQRUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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